N-(5-chloro-2-methoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with a 3-methoxyphenyl group at position 5, a 1H-pyrrole moiety at position 4, and a sulfanyl-linked acetamide chain terminating in a 5-chloro-2-methoxyphenyl group. Its synthesis likely involves alkylation of triazole-thiol intermediates with α-chloroacetamides, as seen in analogous compounds .
Key structural features influencing activity include:
- Triazole ring: A heterocyclic scaffold known for hydrogen-bonding and π-stacking interactions.
- Sulfanyl bridge: Enhances stability and facilitates interactions with sulfur-binding biological targets.
- Substituents: The 3-methoxyphenyl and 1H-pyrrole groups contribute to lipophilicity and electronic effects, while the 5-chloro-2-methoxyphenyl moiety may influence receptor selectivity.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[[5-(3-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O3S/c1-30-17-7-5-6-15(12-17)21-25-26-22(28(21)27-10-3-4-11-27)32-14-20(29)24-18-13-16(23)8-9-19(18)31-2/h3-13H,14H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHLBHUFVSGVLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and various biological activities, particularly focusing on its antimicrobial and antiparasitic properties.
Chemical Structure and Properties
The compound features a complex structure that includes a chloro-substituted methoxyphenyl group, a pyrrole moiety, and a triazole ring. The molecular formula is , indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H21ClN4O2S |
| Molecular Weight | 473.9 g/mol |
| CAS Number | 333313-39-6 |
Antimicrobial Activity
Research has indicated that compounds containing triazole and pyrrole moieties often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles can effectively inhibit the growth of various bacterial strains.
- In Vitro Testing : A study evaluated the antimicrobial activity of related triazole compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent activity with minimal inhibitory concentrations (MIC) in the low micromolar range .
- Mechanism of Action : The mechanism of action for these compounds often involves the inhibition of DNA synthesis or disruption of cell membrane integrity, leading to cell death .
Antiparasitic Activity
The compound's structure suggests potential antiparasitic effects, particularly against protozoan parasites.
- Trypanocidal Activity : In vitro studies have shown that related compounds with similar structural features exhibit significant activity against Trypanosoma brucei, the causative agent of African sleeping sickness. For example, certain derivatives demonstrated IC50 values as low as 0.010 µg/mL against this parasite .
- Comparative Analysis : The activity of this compound was compared with known antiparasitic agents like Pentamidine, showing promising results in preliminary screenings .
Cytotoxicity Studies
While evaluating the therapeutic potential, it is crucial to assess cytotoxicity against human cell lines.
- Cell Viability Assays : Compounds were tested on HeLa cells to determine their cytotoxic effects. Most tested derivatives maintained over 80% cell viability at concentrations that exhibited antimicrobial activity, indicating a favorable safety profile .
- Selectivity Index : The selectivity index was calculated for several derivatives to assess their therapeutic window. High selectivity indices suggest that these compounds could be developed further for clinical applications without significant toxicity concerns.
Study 1: Synthesis and Biological Evaluation
A recent study synthesized various triazole derivatives and evaluated their biological activities. Among them, the compound this compound was highlighted for its promising antimicrobial properties against both bacterial and protozoan pathogens.
Study 2: Antimicrobial Resistance
Another research effort focused on addressing antimicrobial resistance by exploring novel compounds like this one. Results indicated that specific modifications to the triazole ring could enhance potency against resistant strains of bacteria while reducing cytotoxicity towards human cells.
Scientific Research Applications
Anticancer Activity
Research has indicated that N-(5-chloro-2-methoxyphenyl)-2-{[5-(3-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibits cytotoxic effects against various cancer cell lines. The compound appears to induce apoptosis and inhibit cell proliferation through mechanisms involving:
- Activation of apoptotic pathways.
- Inhibition of key signaling proteins involved in cancer progression.
Antimicrobial Properties
In vitro studies have demonstrated that this compound possesses antimicrobial activity against several bacterial strains. Notable findings include:
- Effective inhibition of growth for pathogens such as Staphylococcus aureus and Escherichia coli.
- Determination of minimum inhibitory concentration (MIC) values suggests its potential as an antimicrobial agent.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Preliminary findings suggest it may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by excessive inflammation.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Antimicrobial | Inhibits growth of bacteria | |
| Anti-inflammatory | Modulates inflammatory responses |
Anticancer Study
A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study attributed this effect to the compound's ability to activate apoptotic pathways.
Antimicrobial Research
In vitro tests showed that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. The MIC values were determined, indicating its potential use as an antimicrobial agent.
Comparison with Similar Compounds
Structural and Functional Analogues
Several structurally related compounds have been synthesized and studied, with variations in substituents on the triazole ring, phenyl groups, and acetamide chain. Below is a detailed comparison:
Table 1: Structural Comparison and Reported Activities
Key Observations
Substituent Effects on Activity: Pyridinyl vs. Pyrrole vs. Chloro vs. Methyl Groups: Chloro substituents (e.g., in the target compound and ) increase electrophilicity, which may enhance reactivity in biological systems.
Synthetic Pathways: Most derivatives are synthesized via: Alkylation of triazole-thiol intermediates with α-chloroacetamides . Paal-Knorr condensation for pyrrole or furan incorporation .
Biological Activity Trends :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
